1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride
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Overview
Description
1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride is a chemical compound with the molecular formula C12H11ClN2O2. It is known for its unique structure, which combines an imidazole ring with a benzofuran moiety, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride typically involves the reaction of 2-(6-methoxy-2-benzofuranyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride include:
- 1H-Imidazole, 2-(2-benzofuranyl)-
- 1H-Imidazole, 2-(6-methoxy-2-naphthyl)-
- 1H-Imidazole, 2-(2-furanyl)-
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the imidazole ring and the methoxy-substituted benzofuran moiety. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6-methoxy-1-benzofuran-2-yl)-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c1-15-9-3-2-8-6-11(16-10(8)7-9)12-13-4-5-14-12;/h2-7H,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLACROOOBBIRQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=NC=CN3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164672 |
Source
|
Record name | 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150985-46-9 |
Source
|
Record name | 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150985469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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